molecular formula C21H26O3 B602003 6-Oxo D-(-)-Norgestrel CAS No. 1175109-63-3

6-Oxo D-(-)-Norgestrel

Cat. No. B602003
M. Wt: 326.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about the compound’s source or method of synthesis.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves analyzing properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Metabolism and Excretion of 3,6,17-Androstenetrione

    • Application Summary : 3,6,17-Androstenetrione, also referred to as 6-oxo, is an anabolic steroid sold as a nutritional supplement. It’s marketed as an antiestrogenic agent and is used by athletes to counteract the adverse effects of extensive abuse of anabolic steroids .
    • Methods of Application : The research investigated the metabolism and excretion of 6-oxo to allow for its detection in the urine of athletes .
    • Results : The analysis of the 6-OXO supplement resulted in the detection of 6-oxo-androstenedione and 6b-OH-androstenedione. Excretion studies resulted in the detection of the parent drug 6-oxo-androstenedione and 6a-OH-androstenedione and 6a-OH-testosterone as metabolites .
  • Exploration of Novel Xanthine Oxidase Inhibitors

    • Application Summary : A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as Xanthine Oxidase inhibitors (XOIs) with remarkable activities have been reported .
    • Methods of Application : The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .
    • Results : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters .

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For a specific compound like “6-Oxo D-(-)-Norgestrel”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, you may be able to request information from the manufacturer or supplier of the compound.


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properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOBDGUKWSBLIQ-UYNWWRBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858264
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo D-(-)-Norgestrel

CAS RN

1175109-63-3
Record name 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-20-yne-3,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175109633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YNE-3,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD6T9X38NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo D-(-)-Norgestrel
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6-Oxo D-(-)-Norgestrel
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6-Oxo D-(-)-Norgestrel
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6-Oxo D-(-)-Norgestrel
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6-Oxo D-(-)-Norgestrel
Reactant of Route 6
6-Oxo D-(-)-Norgestrel

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